molecular formula C6H8BrClN2 B1516143 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole CAS No. 108354-41-2

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole

Cat. No.: B1516143
CAS No.: 108354-41-2
M. Wt: 223.5 g/mol
InChI Key: KJCYVWIWEBDDBA-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is this compound . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a multistage process. The reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole (27) obtained in the first step with PhSeNa or Na2Se formed in situ was proposed .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C6 H8 Br Cl N2 . The InChI code for this compound is 1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 and the InChI key is KJCYVWIWEBDDBA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 223.5 .

Scientific Research Applications

Palladium Complex Synthesis and Catalytic Applications

The compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole is integral in synthesizing palladium(II) complexes, which have shown significant efficiency in catalyzing Suzuki-Miyaura coupling reactions, with yields up to 96%. These complexes are also used as single source precursors for the synthesis of palladium and selenium nanoparticles, which themselves play a crucial role in catalysis, including Suzuki coupling reactions (Sharma et al., 2013).

Nanoparticle Synthesis

The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with in situ generated sodium salts have led to the development of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes are pivotal in synthesizing palladium chalcogenide nanoparticles, highlighting a novel method for preparing nano-sized phases of palladium-sulfide. These nanoparticles have potential applications in various fields, including catalysis and material science (Sharma et al., 2015).

Halogenation and Functionalization of Pyrazoles

The compound has been used as a precursor in the halogenation of pyrazoles, leading to the creation of 4-chloro derivatives. These derivatives serve as intermediates in further chemical transformations, illustrating the compound's role in synthetic organic chemistry and the functionalization of pyrazole scaffolds for various applications, including the development of new pharmaceuticals and materials (Franssen et al., 1987).

Ligand Synthesis for Metal Complexes

Pyrazole-containing compounds, including 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, have been utilized to stabilize metal complexes as pre-catalysts in cross-coupling reactions. This underscores the compound's significance in the synthesis of ligands that fine-tune the electronic and steric properties of metal complexes, which are crucial for their catalytic efficiency and selectivity (Ocansey et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, this compound can form complexes with various proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular metabolism and energy production. Furthermore, this compound can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYVWIWEBDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651076
Record name 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-41-2
Record name 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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